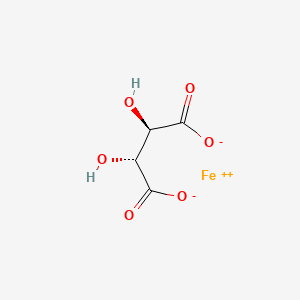
4-Hydroxy-n-methylphthalimide
概要
説明
4-Hydroxy-n-methylphthalimide is an organic compound with the molecular formula C9H7NO3. It is a derivative of phthalimide, characterized by the presence of a hydroxyl group and a methyl group attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-n-methylphthalimide typically involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like isopropanol at elevated temperatures (70-95°C) for a duration of 0.5 to 1.5 hours. The product is then purified through reduced pressure distillation and subsequent washing and drying .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high purity and yield. The use of isopropanol as a reaction medium and triethylamine as an accelerant reduces the toxicity of the solvents and improves reaction safety. This method is advantageous due to its simplicity, operational ease, and suitability for large-scale production .
化学反応の分析
Types of Reactions: 4-Hydroxy-n-methylphthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions with reagents like alkyl halides under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-alkylated phthalimide derivatives.
科学的研究の応用
4-Hydroxy-n-methylphthalimide is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of functionalized phthalimides.
Biology: It is used in the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: It finds applications in the production of polymers, dyes, and agrochemicals .
作用機序
The mechanism of action of 4-Hydroxy-n-methylphthalimide involves its ability to undergo radical reactions. The compound can form radicals through single-electron transfer (SET) processes, which can then participate in various transformations such as radical additions, cyclizations, and decarboxylative cross-coupling reactions. These reactions are influenced by factors like the nature of the electron donor, the use of Brønsted and Lewis acids, and the formation of charge-transfer complexes .
類似化合物との比較
- N-Hydroxyphthalimide
- N-Methylphthalimide
- Phthalimide
Comparison: 4-Hydroxy-n-methylphthalimide is unique due to the presence of both a hydroxyl group and a methyl group, which impart distinct chemical properties and reactivity. Compared to N-Hydroxyphthalimide, it has an additional methyl group that can influence its solubility and reactivity. N-Methylphthalimide lacks the hydroxyl group, making it less reactive in certain oxidation reactions. Phthalimide, the parent compound, does not have either substituent, making it less versatile in specific synthetic applications .
特性
IUPAC Name |
5-hydroxy-2-methylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-10-8(12)6-3-2-5(11)4-7(6)9(10)13/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGOHPCRXNKNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4112-65-6 | |
| Record name | 5-hydroxy-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


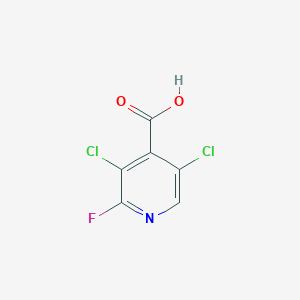
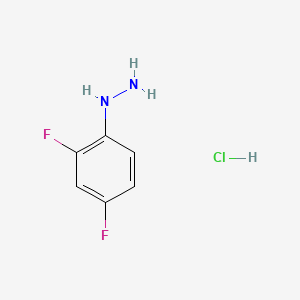
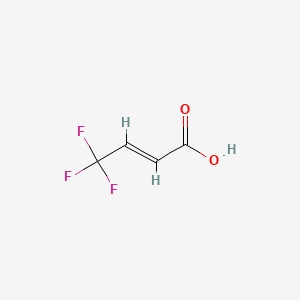

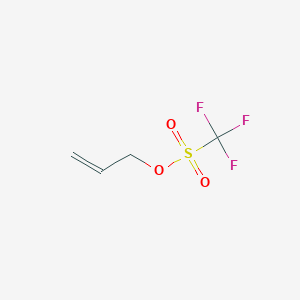
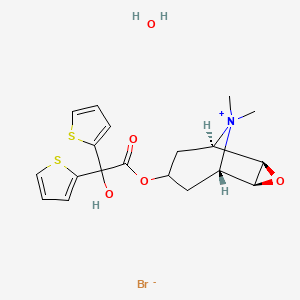

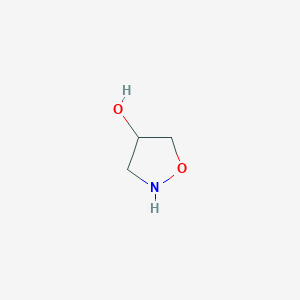
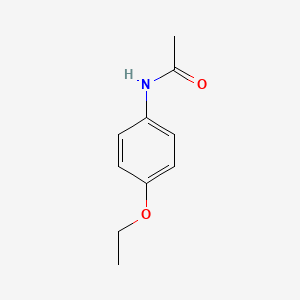

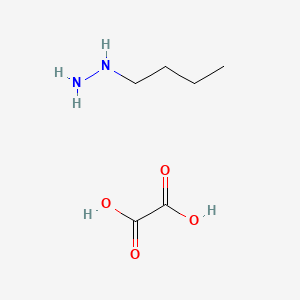
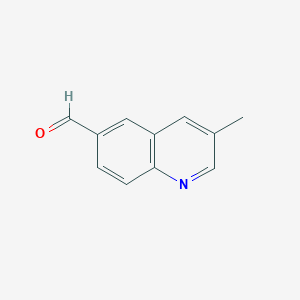
![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B3425329.png)
